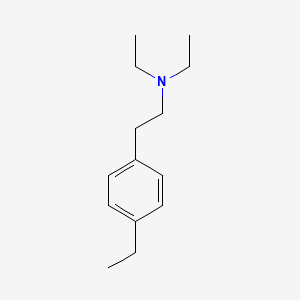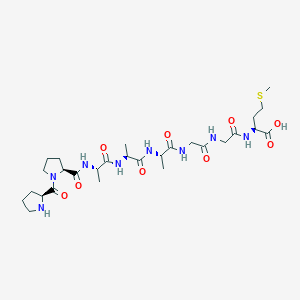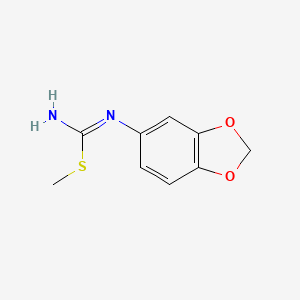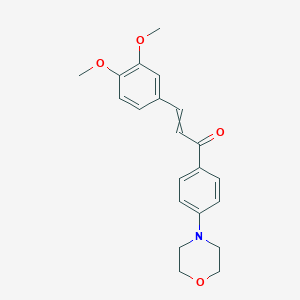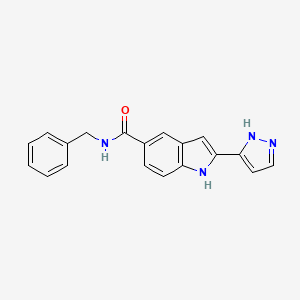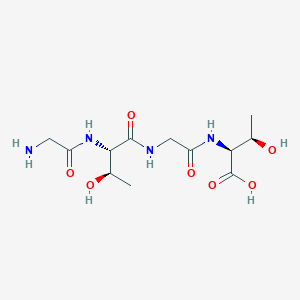![molecular formula C21H14F2N4O B14216117 Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-13-5](/img/structure/B14216117.png)
Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a triazole ring substituted with difluorophenyl and phenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Vorbereitungsmethoden
The synthesis of Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the condensation reaction of appropriate benzoyl chloride derivatives with aniline derivatives. For instance, the compound can be synthesized by reacting 2-fluorobenzoyl chloride with 2,3-difluoroaniline under standard synthetic conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high yield of the desired compound.
Analyse Chemischer Reaktionen
Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its fluorinated structure enhances its bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties contribute to improved performance and durability.
Wirkmechanismus
The mechanism of action of Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The presence of fluorine atoms enhances the binding affinity and selectivity of the compound, making it a potent inhibitor or activator of the target pathways.
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- can be compared with other similar compounds, such as:
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but lacks the triazole ring, resulting in different chemical and biological properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another related compound with a different substitution pattern on the phenyl ring, leading to variations in its reactivity and applications.
The uniqueness of Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- lies in its triazole ring and specific substitution pattern, which confer distinct chemical stability and biological activity compared to its analogues.
Eigenschaften
CAS-Nummer |
830336-13-5 |
|---|---|
Molekularformel |
C21H14F2N4O |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[2-(3,5-difluorophenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C21H14F2N4O/c22-16-11-17(23)13-18(12-16)27-25-19(14-7-3-1-4-8-14)20(26-27)24-21(28)15-9-5-2-6-10-15/h1-13H,(H,24,26,28) |
InChI-Schlüssel |
WBLONCRLCAILHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=CC(=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)
![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)



